3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[(1-methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-6-2-3-11(9-16)10-17-13-8-15-5-4-12(13)7-14/h4-5,8,11H,2-3,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWJZMZQBBSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=C(C=CN=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves the reaction of 3-(1-methylpiperidin-3-yl)methanol with 4-cyanopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with derivatives documented in chemical catalogs (). Two notable analogues are:
2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile (BK80121)
- Molecular Formula : C₁₈H₂₂N₄OS
- Molecular Weight : 342.46 g/mol
- Key Features : Incorporates a thiazole-methyl substituent on the piperidine ring, increasing molecular complexity and lipophilicity .
3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrazine-2-carbonitrile (BK80120)
- Molecular Formula : C₁₄H₁₀F₃N₅O
- Molecular Weight : 321.26 g/mol
- Key Features : Contains a trifluoromethylpyridine-azetidine motif and a pyrazine core, introducing electron-withdrawing effects .
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Target Compound: The 1-methylpiperidine group may enhance CNS penetration, while the cyano group could stabilize interactions with hydrophobic enzyme pockets. Its simpler structure may favor synthetic accessibility and pharmacokinetic optimization.
- However, increased molecular weight may reduce oral bioavailability .
- The azetidine ring introduces conformational rigidity, which might improve selectivity .
Limitations of Available Data
The evidence provided (product catalogs) lacks detailed pharmacological or biochemical data. Comparisons are based on structural analysis and inferred properties. Further studies are required to validate these hypotheses.
Biological Activity
3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Synthesis
This compound belongs to the class of piperidine derivatives. The compound can be synthesized through several methods, typically involving the reaction of 3-(1-methylpiperidin-3-yl)methanol with 4-cyanopyridine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under elevated temperatures.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 3-(1-Methylpiperidin-3-yl)methanol + 4-cyanopyridine | DMF, Potassium carbonate, Heat |
| 2 | Oxidizing agents (e.g., potassium permanganate) | Acidic medium |
| 3 | Reducing agents (e.g., lithium aluminum hydride) | Anhydrous ether |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antiviral Activity : Preliminary investigations suggest potential antiviral effects, particularly against certain viruses, although further studies are needed to confirm these findings .
Mechanism of Action : The compound is believed to interact with specific molecular targets, including receptors or enzymes involved in cellular signaling pathways. This interaction may modulate their activity, leading to therapeutic effects.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the growth of various microbial strains. For example, it showed significant inhibition against Staphylococcus aureus with an IC50 value indicating effective concentrations for microbial growth inhibition.
- Therapeutic Applications : The compound is being investigated for its potential use in treating infections caused by resistant bacterial strains. Its unique mechanism may provide an alternative pathway for drug development in combating antimicrobial resistance .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other piperidine derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | Enzyme inhibition |
| Compound B | Antiviral | Receptor modulation |
| This compound | Antimicrobial, Antiviral | Target receptor binding |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile, and what key reaction conditions should be optimized?
- Methodological Answer : A viable approach involves nucleophilic substitution or coupling reactions. For example, pyridine-carbonitrile derivatives can be synthesized by reacting halogenated pyridine intermediates (e.g., 4-iodopyridine-3-carbonitrile) with 1-methylpiperidin-3-ylmethanol under basic conditions (e.g., NaOH in dichloromethane) . Optimize reaction time, temperature (e.g., 0–25°C), and stoichiometry to enhance yield. Sodium methoxide in methanol has been used for analogous pyridine-3-carbonitrile syntheses, suggesting similar conditions could apply here .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water and seek medical advice . Avoid ignition sources (P210) and store in cool, dry conditions (P401–P422) . For spills, use inert absorbents and dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacological activity data (e.g., IC50 variations) for this compound across studies?
- Methodological Answer : Validate assay conditions (e.g., enzyme concentration, buffer pH) and ensure consistent cell lines or protein batches. For kinase inhibitors like pyridine-4-carbonitriles, IC50 variations may arise from differences in ATP concentration or incubation time . Use statistical tools (e.g., ANOVA) to compare datasets and replicate experiments with blinded controls. Reference structurally similar compounds (e.g., 2-[[6-(1-benzoylpiperidin-3-yl)pyrimidin-4-yl]amino]pyridine-4-carbonitrile, IC50 = 1000 nM) to contextualize results .
Q. What crystallographic strategies are effective in resolving the molecular structure of this compound, especially considering potential twinning or disorder?
- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging high-resolution data (<1.0 Å). For twinned crystals, apply TWIN/BASF commands in SHELX to model twin domains . If disorder is present (e.g., flexible piperidine moiety), refine using PART/SUMP constraints and validate with residual density maps (e.g., Fo–Fc). Compare with analogous structures (e.g., 4-iodo-5-methoxypyridin-3-amine) to identify common packing motifs .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of pyridine-4-carbonitrile derivatives like this compound?
- Methodological Answer : Systematically modify substituents on the piperidine and pyridine rings. For example:
- Replace the 1-methylpiperidinyl group with 4-cyclopropylpyridin-2-yl to assess kinase selectivity .
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring to enhance binding affinity .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., MAP3K12) and validate via mutagenesis assays .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility or stability data for this compound?
- Methodological Answer : Solubility discrepancies may arise from solvent polarity (e.g., DMSO vs. water) or pH (e.g., protonation of the piperidine nitrogen). Conduct parallel experiments under standardized conditions (e.g., 25°C, PBS buffer) and characterize degradation products via LC-MS. Compare with stability data for tert-butyl carbamate-protected piperidines, which often show improved shelf life .
Experimental Design
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer : Use fluorescence-based ADP-Glo™ assays for kinase activity screening. Include positive controls (e.g., staurosporine) and measure IC50 values at multiple ATP concentrations (e.g., 1–100 μM) to assess ATP competitiveness. For selectivity profiling, screen against a kinase panel (e.g., 50+ kinases) and analyze using heatmaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
